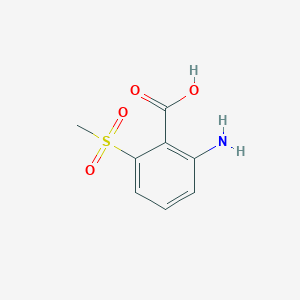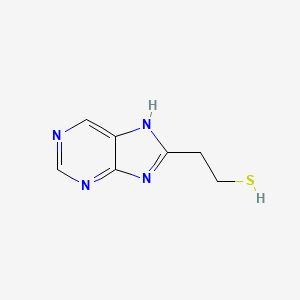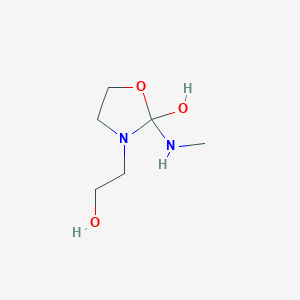
5-(Dimethylamino)-2-(methylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dimethylamino)-2-(methylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of both dimethylamino and methylamino groups attached to the benzene ring, which significantly influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-(methylamino)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid, followed by reduction and subsequent amination reactions. The reaction conditions often involve the use of strong acids and bases, as well as catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficiency and safety. The use of automated systems helps in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
5-(Dimethylamino)-2-(methylamino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted benzoic acid derivatives.
科学的研究の応用
5-(Dimethylamino)-2-(methylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-(Dimethylamino)-2-(methylamino)benzoic acid involves its interaction with various molecular targets and pathways. The presence of amino groups allows it to form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 2-(Methylamino)benzoic acid
- Benzofuran derivatives
Comparison
Compared to similar compounds, 5-(Dimethylamino)-2-(methylamino)benzoic acid exhibits unique reactivity due to the presence of both dimethylamino and methylamino groups. This dual functionality enhances its versatility in chemical reactions and broadens its range of applications in various fields.
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
5-(dimethylamino)-2-(methylamino)benzoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-11-9-5-4-7(12(2)3)6-8(9)10(13)14/h4-6,11H,1-3H3,(H,13,14) |
InChIキー |
HIFFNAQTINMSGB-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C=C1)N(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride](/img/structure/B13122170.png)

![3-Amino-1-methyl-1H-[1,2,4]triazolo[4,3-a]pyridin-4-iumbromide](/img/structure/B13122173.png)

